molecular formula C13H26N2O5 B1297173 tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate CAS No. 98642-15-0

tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate

Cat. No. B1297173
CAS RN: 98642-15-0
M. Wt: 290.36 g/mol
InChI Key: ZQIPILTVJGFFID-UHFFFAOYSA-N
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Description

“tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate” is a compound that involves the tert-butyloxycarbonyl (Boc) group . The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .


Synthesis Analysis

The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular structure of this compound involves the tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

Deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Scientific Research Applications

Environmental Behavior and Fate of Related Compounds

Research on the environmental behavior and fate of methyl tert-butyl ether (MTBE) provides insights into how similar compounds might interact with environmental systems. Studies show that MTBE, when mixed with water, can dissolve in significantly large amounts, highlighting its potential for widespread environmental distribution. This compound exhibits low sorption to subsurface solids and generally resists biodegradation in groundwater, suggesting that similar tert-butyl compounds might also persist in environmental settings (Squillace et al., 1997).

Biodegradation and Fate in Soil and Groundwater

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, identifying microorganisms capable of degrading ETBE under aerobic conditions. This suggests potential microbial pathways for the biodegradation of similar compounds, with implications for environmental remediation efforts (Thornton et al., 2020).

Synthetic Applications and Methodologies

A study on the catalytic non-enzymatic kinetic resolution of racemates, including discussions on various compounds, provides a foundation for understanding how tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate might be synthesized or used in asymmetric synthesis. This review highlights the progress made in developing chiral catalysts for asymmetric reactions, relevant to the synthesis of complex organic compounds (Pellissier, 2011).

Applications in Environmental Remediation

The application of polymer membranes for the purification of fuel oxygenates like MTBE through methods such as pervaporation points towards potential purification and separation technologies that could be applicable to similar compounds. This review focuses on the efficiency of various polymer materials in separating azeotropic mixtures, which could inform on methods for purifying or isolating tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate (Pulyalina et al., 2020).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of this compound could involve its use in the synthesis of many organic compounds, including epidermal growth factor analogs . It has been shown to have pharmacokinetic properties that are similar to those of epidermal growth factor and can be used for the treatment of cancer .

properties

IUPAC Name

tert-butyl N-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O5/c1-12(2,3)19-10(17)14-7-9(16)8-15-11(18)20-13(4,5)6/h9,16H,7-8H2,1-6H3,(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIPILTVJGFFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327423
Record name tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate

CAS RN

98642-15-0
Record name tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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